molecular formula C13H19NO2S B8464709 4-Cyclohexanesulfonyl-benzylamine

4-Cyclohexanesulfonyl-benzylamine

Cat. No.: B8464709
M. Wt: 253.36 g/mol
InChI Key: KHGWJAJEDVWNAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclohexanesulfonyl-benzylamine is a benzylamine derivative featuring a cyclohexanesulfonyl substituent at the para position of the benzene ring. The compound combines a benzylamine backbone (C₆H₅CH₂NH₂) with a sulfonamide-linked cyclohexane group, resulting in a molecular formula of C₁₃H₁₉NO₂S and a molecular weight of ~265.36 g/mol.

Properties

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

(4-cyclohexylsulfonylphenyl)methanamine

InChI

InChI=1S/C13H19NO2S/c14-10-11-6-8-13(9-7-11)17(15,16)12-4-2-1-3-5-12/h6-9,12H,1-5,10,14H2

InChI Key

KHGWJAJEDVWNAS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)CN

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 4-Cyclohexanesulfonyl-benzylamine with structurally related benzylamine derivatives and sulfonamide-containing compounds, based on the provided evidence. Key differences in substituents, physicochemical properties, and hazards are highlighted.

Structural and Functional Group Comparisons
Compound Name Substituent/Functional Group Molecular Formula Molecular Weight (g/mol) Key Features
4-Cyclohexanesulfonyl-benzylamine Cyclohexanesulfonyl (para) C₁₃H₁₉NO₂S 265.36 Polar sulfonyl group; moderate lipophilicity
4-N-Hexylbenzylamine Hexyl chain (para) C₁₃H₂₁N 191.31 Lipophilic alkyl chain; low polarity
[4-(Trifluoromethyl)pyridine-3-yl]methylamine Trifluoromethylpyridine (meta) C₇H₇F₃N₂ 176.14 Electron-withdrawing CF₃ group; aromatic
[4-(Azaniumylmethyl)cyclohexyl]methylazanium Cyclohexyl-ammonium (para) C₈H₁₈N₂²⁺ 142.24 Charged ammonium groups; high solubility
[Carbamoyl-(5-chloro-benzo[b]thiophen-3-yl)methyl]methyl-phosphinic acid ethyl ester Benzo[b]thiophene, phosphinic ester C₁₄H₁₅ClNO₂PS 351.77 Heterocyclic; reactive phosphinic ester

Key Observations :

  • Electron Effects : Unlike the electron-withdrawing trifluoromethyl group in [4-(Trifluoromethyl)pyridine-3-yl]methylamine, the sulfonyl group in the target compound may act as a hydrogen-bond acceptor, influencing binding interactions in biological systems .
  • Charge : Neutral sulfonamide groups (as in the target compound) contrast with charged ammonium groups in [4-(Azaniumylmethyl)cyclohexyl]methylazanium, which exhibit higher solubility in polar solvents .
Physicochemical and Hazard Profile Comparisons
Compound Name Solubility (Predicted) Hazards (GHS Classification) Regulatory Notes
4-Cyclohexanesulfonyl-benzylamine Moderate (polar aprotic solvents) Not classified (data limited) Potential sulfonamide-related reactivity
4-N-Hexylbenzylamine Low (lipophilic solvents) No physical/health hazards reported Precaution: Avoid inhalation
[4-(Trifluoromethyl)pyridine-3-yl]methylamine Moderate (DMSO, ethanol) Likely irritant (CF₃ group) Reactive fluorinated intermediate
[Bis(trifluoroacetoxy)iodo]benzene High (organic solvents) Oxidizer; corrosive Hazardous decomposition products

Key Observations :

  • Hazards: 4-N-Hexylbenzylamine lacks classified health hazards, but precautions for handling dust/fumes are advised .
  • Solubility : The target compound’s sulfonyl group likely enhances solubility in polar solvents (e.g., DMSO) compared to alkylated benzylamines but less than charged ammonium analogs .
Table 1: Structural Comparison
Feature 4-Cyclohexanesulfonyl-benzylamine 4-N-Hexylbenzylamine [4-(Trifluoromethyl)pyridine-3-yl]methylamine
Substituent Sulfonyl-cyclohexane Hexyl chain Trifluoromethylpyridine
Polarity High Low Moderate
Molecular Weight 265.36 191.31 176.14
Table 2: Hazard and Regulatory Comparison
Compound Health Hazards Environmental Hazards Precautionary Measures
4-Cyclohexanesulfonyl-benzylamine Not classified (assumed) Not studied Handle as reactive sulfonamide
4-N-Hexylbenzylamine None reported None reported Avoid inhalation
[Bis(trifluoroacetoxy)iodo]benzene Corrosive High Use fume hood; avoid moisture

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.